2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole
Description
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a benzimidazole derivative featuring a nitro group at the 5-position and a 5-methylfuran-2-yl substituent at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C12H9N3O3/c1-7-2-5-11(18-7)12-13-9-4-3-8(15(16)17)6-10(9)14-12/h2-6H,1H3,(H,13,14) |
InChI Key |
JSCVVMSVSAVEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. The reaction is carried out under specific conditions to ensure high yields and purity . The process involves the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole can be characterized by its molecular formula and unique structural features that contribute to its biological activity. The presence of the nitro group and the benzimidazole moiety are crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Acinetobacter baumannii |
These findings indicate that the compound possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies were conducted on various cancer cell lines, including colorectal carcinoma (HCT116). The results demonstrated that certain derivatives exhibited significant cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | Standard Drug |
The compounds N9 and N18 showed greater potency than the standard drug, 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan and benzimidazole rings provide structural stability and facilitate binding to biological targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Effects
Key Observations :
- Electron Effects : The methylfuran substituent in the target compound introduces electron-rich properties, contrasting with the electron-withdrawing nitro group. This balance may optimize charge distribution for target binding .
- Steric Factors : Bulky substituents (e.g., chlorophenylpyridinyl in 5i) reduce solubility but improve target specificity, whereas smaller groups (e.g., thiol in 2c) enhance reactivity .
Key Observations :
- High yields (e.g., 85% for AI-13) are achieved with electron-rich aldehydes, suggesting favorable reaction kinetics .
- Thiol incorporation (2c) requires controlled conditions to avoid oxidation, limiting scalability .
Physicochemical and Spectroscopic Properties
Table 3: Melting Points and Spectroscopic Data
Key Observations :
Biological Activity
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C12H9N3O3
- Molecular Weight : 241.22 g/mol
- CAS Number : 1088924
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been tested against various bacterial strains and fungi, demonstrating significant activity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
| Candida albicans | < 15 µg/mL |
| Mycobacterium smegmatis | < 25 µg/mL |
The compound exhibited a low MIC against Staphylococcus aureus, indicating strong antibacterial properties. Additionally, it showed moderate antifungal activity against Candida albicans and effective inhibition of Mycobacterium smegmatis, a model organism for tuberculosis studies .
The antimicrobial action of this compound appears to be multifaceted:
- Inhibition of Cell Wall Synthesis : Similar to other benzimidazole derivatives, it may interfere with the synthesis of bacterial cell walls.
- Disruption of Membrane Integrity : The compound's lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.
- Targeting Essential Enzymes : Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism, such as pyruvate kinases and FtsZ proteins, crucial for cell division .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways:
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
These findings suggest that this compound could be developed as a potential therapeutic agent against various cancers .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of several benzimidazole derivatives, including our compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option .
- Case Study on Anticancer Properties : In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability compared to untreated controls. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics .
Q & A
Q. Key Reaction Conditions
Advanced Optimization
For higher yields, microwave-assisted synthesis or transition-metal-free conditions (e.g., base-promoted cyclization) reduce reaction time and byproduct formation .
How is structural characterization performed for this compound?
Q. Basic Characterization Techniques
Q. Advanced Analysis
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives .
- X-ray Crystallography: Determines crystal packing and steric effects of the 5-methylfuran substituent .
What biological activities are associated with this compound?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular Docking: The nitro group forms hydrogen bonds with bacterial dihydropteroate synthase (binding energy: −13.5 kcal/mol), comparable to sulfamethoxazole .
- TRPV1 Antagonism: Analogues inhibit capsaicin-induced Ca²⁺ influx (IC₅₀: 4.6 nM) via competitive binding .
How are computational methods used to predict pharmacokinetics and toxicity?
Q. Advanced Computational Workflow
ADMET Prediction: Tools like SwissADME assess:
- Lipophilicity (LogP): ~2.8 (optimal for blood-brain barrier penetration).
- Hepatotoxicity: Low risk due to nitro group metabolism into non-reactive intermediates .
QSAR Models: Correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with bioactivity (r² = 0.82) .
Density Functional Theory (DFT): Predicts electrophilic reactivity of the nitro group for targeted drug design .
How to resolve contradictions in spectroscopic data during characterization?
Q. Methodological Approach
- Case Study: Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons).
- Contradictory MS Fragments:
What strategies improve the compound’s solubility and bioavailability?
Q. Advanced Formulation Techniques
- Salt Formation: React with HCl or sodium sulfonate to enhance aqueous solubility (>5 mg/mL) .
- Nanoencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase oral bioavailability by 3-fold in murine models .
How to design derivatives for selective kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
